Ammonium iron(ii)sulfate
Description
Significance of Double Salts in Advanced Inorganic Chemistry
Double salts are crystalline compounds that contain two different simple salts in a fixed stoichiometric ratio. allen.in They are distinct from coordination complexes in that they completely dissociate into their constituent ions when dissolved in water. unacademy.comwikipedia.org This property makes them valuable in various chemical applications.
The significance of double salts like ammonium (B1175870) iron(II) sulfate (B86663) in inorganic chemistry lies in their ability to provide a stable and reliable source of specific ions. wikipedia.org In the solid state, the crystal lattice of a double salt can protect its constituent ions from environmental factors like oxidation. sciencemadness.org For instance, the ferrous ions (Fe²⁺) in Mohr's salt are less susceptible to air oxidation compared to the ferrous ions in iron(II) sulfate alone. wikipedia.orgsciencemadness.org This stability is crucial for applications requiring a precise concentration of Fe²⁺ ions. vedantu.com
Historical Context of Ammonium Iron(II) Sulfate in Analytical Chemistry Development
Ammonium iron(II) sulfate is named after the German chemist Karl Friedrich Mohr, who made significant contributions to the field of titration in the 19th century. wikipedia.orgtestbook.com The development of Mohr's salt was a direct result of the need for a stable and reliable reducing agent for volumetric analysis, particularly in permanganometry. geeksforgeeks.orgbyjus.com
Before the widespread use of Mohr's salt, chemists struggled with the instability of ferrous sulfate solutions, which were easily oxidized by air, leading to inaccurate titration results. wikipedia.org Mohr's salt, with its superior stability, became the primary standard for calibrating oxidizing agents like potassium permanganate. geeksforgeeks.orgnsec.ac.in This advancement greatly improved the accuracy and reliability of redox titrations, a cornerstone of analytical chemistry. ennoreindiachemicals.com
Contemporary Research Paradigms and the Role of Ammonium Iron(II) Sulfate
The utility of ammonium iron(II) sulfate extends far beyond classical analytical chemistry and continues to be relevant in modern research. Some of the contemporary research areas where this compound plays a crucial role include:
Nanoparticle Synthesis: Researchers utilize ammonium iron(II) sulfate as a precursor for the synthesis of various iron-containing nanoparticles. scientificlabs.co.uk For instance, it is used in the co-precipitation method to create magnetite (Fe₃O₄) nanoparticles and olivine (B12688019) LiFePO₄, which has applications in nanocomposites. scientificlabs.co.uk
Dosimetry: The compound is employed in Fricke dosimeters to measure absorbed doses of ionizing radiation. wikipedia.orgnih.gov The radiation induces the oxidation of ferrous ions to ferric ions, and the amount of ferric ion produced is proportional to the radiation dose. nih.gov Studies have explored its use for measuring high doses of gamma rays. wikipedia.orgtandfonline.com
Catalysis: Recent research has demonstrated the potential of ammonium iron(II) sulfate as a catalyst in organic synthesis. For example, it has been used as an efficient and environmentally friendly catalyst for the synthesis of bis(indolyl)methanes and pyranocoumarins. merckmillipore.combenthamdirect.com
Materials Science: It serves as a reagent to dope (B7801613) metal oxide-hydroxide nanosheets with iron, thereby modifying their properties for various applications. scientificlabs.co.uk
Scope and Objectives of Current Scholarly Investigations on the Compound
Current research on ammonium iron(II) sulfate is focused on several key areas:
Improving Dosimetry: Investigations are ongoing to enhance the performance and expand the application range of ferrous ammonium sulfate-based dosimeters, including their use at low temperatures and for high-dose measurements. tandfonline.comiaea.org
Developing Novel Catalytic Applications: Researchers are exploring new catalytic roles for Mohr's salt in various organic reactions, aiming to develop more sustainable and efficient synthetic methods. benthamdirect.comsigmaaldrich.com
Controlling Nanoparticle Properties: Studies are focused on understanding how synthesis conditions using ammonium iron(II) sulfate as a precursor affect the size, shape, and magnetic properties of the resulting iron-based nanoparticles.
Environmental Applications: The compound's role in wastewater treatment for the removal of phosphates and heavy metals is an area of active investigation, contributing to environmental sustainability. chemimpex.com
Physical and Chemical Properties of Ammonium Iron(II) Sulfate
| Property | Value |
| Molecular Formula | (NH₄)₂Fe(SO₄)₂·6H₂O |
| Molar Mass | 392.14 g/mol (hexahydrate) wikipedia.org |
| Appearance | Light green crystalline solid nih.gov |
| Density | 1.86 g/cm³ wikipedia.org |
| Melting Point | 100 to 110 °C (decomposes) wikipedia.orgennoreindiachemicals.com |
| Solubility in Water | 26.9 g/100 mL at 20 °C nih.gov |
| Solubility in other solvents | Insoluble in ethanol (B145695) nih.gov |
| pH | 3-5 (5% aqueous solution) ennoreindiachemicals.com |
Structure
2D Structure
Properties
Molecular Formula |
FeH8N2O8S2 |
|---|---|
Molecular Weight |
284.1 g/mol |
IUPAC Name |
azane;hydrogen sulfate;iron(2+) |
InChI |
InChI=1S/Fe.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 |
InChI Key |
IMBKASBLAKCLEM-UHFFFAOYSA-L |
Canonical SMILES |
N.N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Ammonium Iron Ii Sulfate
Conventional Preparative Routes for Ammonium (B1175870) Iron(II) Sulfate (B86663) Hexahydrate
The most common and straightforward synthesis of ammonium iron(II) sulfate hexahydrate involves the crystallization from an aqueous solution containing its constituent salts. This method is widely used in educational and laboratory settings for its reliability and the high purity of the resulting crystals.
Equimolar Reactant Solution Crystallization
The foundational method for preparing ammonium iron(II) sulfate involves dissolving equimolar quantities of iron(II) sulfate heptahydrate (FeSO₄·7H₂O) and ammonium sulfate ((NH₄)₂SO₄) in water. sciencemadness.orgchemicalbook.comreddit.com The process typically involves heating the water to facilitate the dissolution of the salts. crystalls.info Once both salts are completely dissolved, the solution is filtered to remove any insoluble impurities, such as oxidized iron compounds. reddit.com The clear, green filtrate is then allowed to cool slowly. As the temperature of the solution decreases, its ability to hold the dissolved salts in the solution is reduced, leading to supersaturation and subsequent crystallization of the double salt, ammonium iron(II) sulfate hexahydrate. sciencemadness.orgcrystalls.info The resulting light green crystals can then be separated from the mother liquor by filtration. crystalls.info
The stoichiometry of the reaction is as follows:
FeSO₄·7H₂O + (NH₄)₂SO₄ → (NH₄)₂Fe(SO₄)₂·6H₂O + H₂O scribd.com
| Reactant | Molar Mass ( g/mol ) | Molar Ratio |
| Iron(II) sulfate heptahydrate | 278.01 | 1 |
| Ammonium sulfate | 132.14 | 1 |
| Product | Molar Mass ( g/mol ) | |
| Ammonium iron(II) sulfate hexahydrate | 392.14 |
Role of Acidic Medium in Preventing Hydrolysis
A critical step in the synthesis is the addition of a small amount of dilute sulfuric acid (H₂SO₄) to the water before dissolving the salts. sciencemadness.orgchemicalbook.comscribd.com The iron(II) ion is susceptible to oxidation to the iron(III) ion (Fe³⁺), particularly in neutral or alkaline solutions. laboratoriumdiscounter.nlsciencemadness.org This oxidation process is pH-dependent and occurs more readily at higher pH levels. laboratoriumdiscounter.nlchemicalbook.com Furthermore, ferrous ions in an aqueous solution can undergo hydrolysis, which can also lead to the formation of undesirable iron(III) hydroxides. chemicalbook.com
The addition of sulfuric acid creates a slightly acidic environment. The ammonium ions from the ammonium sulfate also contribute to the acidity of the solution. laboratoriumdiscounter.nlsciencemadness.org This low pH condition helps to suppress both the hydrolysis of the Fe²⁺ ions and their oxidation to Fe³⁺, thereby ensuring that the resulting crystals are of high purity and free from ferric contamination. laboratoriumdiscounter.nlchemicalbook.com The stability of the iron(II) ion in the acidic solution is a key factor in the successful synthesis of pure ammonium iron(II) sulfate. sciencemadness.org
Advanced Synthetic Strategies for Enhanced Purity and Yield
While the conventional method is effective, research has explored alternative synthetic routes to improve efficiency, reduce environmental impact, and utilize waste materials. These advanced strategies focus on principles of green chemistry and the valorization of industrial byproducts.
Green Chemistry Approaches in Ammonium Iron(II) Sulfate Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scribd.com In the context of ammonium iron(II) sulfate synthesis, a notable green modification involves the use of waste iron scraps or fine iron powder as the starting material instead of pre-prepared iron(II) sulfate. researchgate.net
In this approach, the iron metal is reacted directly with dilute sulfuric acid to generate iron(II) sulfate in situ. sciencemadness.org
Fe(s) + H₂SO₄(aq) → FeSO₄(aq) + H₂(g)
The resulting iron(II) sulfate solution is then filtered and reacted with an equimolar amount of ammonium sulfate as in the conventional method. This process exemplifies the green chemistry principle of using renewable feedstocks or waste materials, turning industrial waste into a valuable chemical product. researchgate.net Optimization studies have shown that factors such as the particle size of the iron powder and the molar ratio of iron to sulfuric acid can significantly impact the yield and purity of the final product. For instance, a molar ratio of iron to dilute sulfuric acid of 1:1.2 has been identified as optimal for maximizing product yield and purity. researchgate.net
Utilization of Industrial Byproducts (e.g., Kipp's Waste) for Compound Preparation
A specific application of green chemistry is the synthesis of ammonium iron(II) sulfate from industrial byproducts. One such byproduct is Kipp's waste, which is the residue from a Kipp's apparatus used for the laboratory preparation of hydrogen sulfide (B99878) (H₂S) gas. scribd.comwikipedia.org The reaction in the Kipp's apparatus typically involves reacting ferrous sulfide (FeS) with a strong acid like hydrochloric acid or sulfuric acid. wikipedia.org
FeS + H₂SO₄ → FeSO₄ + H₂S
The resulting solution of iron(II) sulfate is effectively a waste stream. This "Kipp's waste" can be collected, filtered, and then treated with ammonium sulfate to produce ammonium iron(II) sulfate, providing a practical route for waste valorization. scribd.com Similarly, byproducts from the titanium dioxide industry, which often contain significant amounts of ferrous sulfate and sulfuric acid waste, can be utilized. google.comgoogle.com By adding ammonia (B1221849) or ammonium sulfate to this acidic waste stream, ammonium iron(II) sulfate can be crystallized, simultaneously neutralizing the waste acid and recovering a valuable chemical. google.comgoogle.com
Kinetic and Thermodynamic Factors Governing Crystal Growth
The formation of high-quality crystals of ammonium iron(II) sulfate is governed by both kinetic and thermodynamic principles. Understanding these factors is crucial for controlling the crystal size, shape, and purity.
The crystallization process is driven by the creation of a supersaturated solution, which is a non-equilibrium state. The system then moves towards equilibrium by precipitating the excess solute. The region of supersaturation where spontaneous nucleation does not occur is known as the metastable zone. uni-halle.de The width of this metastable zone is a kinetic factor that can be influenced by the cooling rate and the presence of impurities. doi.org
Thermodynamically, the dissolution of ammonium iron(II) sulfate is an endothermic process (heat is absorbed), meaning its solubility increases with temperature. uni-halle.de Conversely, crystallization is an exothermic process. The relationship between solubility and temperature is a key thermodynamic parameter that dictates the yield of the crystallization process upon cooling.
Factors Influencing Crystal Growth:
| Factor | Effect on Crystallization |
| Cooling Rate | A slow cooling rate allows for the formation of larger, more well-defined crystals by maintaining a low level of supersaturation. Rapid cooling leads to high supersaturation, promoting rapid nucleation and the formation of many small crystals. crystalls.info |
| Supersaturation | The driving force for both nucleation (the formation of new crystal nuclei) and crystal growth. Controlling the level of supersaturation is key to achieving a desired crystal size distribution. uni-halle.de |
| Impurities | The presence of impurities, including an excess of one of the constituent ions (Fe²⁺ or NH₄⁺) or foreign ions, can affect the crystal morphology (shape) and growth rate. crystalls.infouni-halle.de For example, an excess of ammonium sulfate has been observed to influence the crystal shape. reddit.com Impurities can be adsorbed onto the crystal surface, potentially inhibiting or altering the growth pattern of specific crystal faces. uni-halle.de |
| Stirring | Agitation of the solution can influence heat and mass transfer, affecting the growth rate and helping to prevent the formation of large agglomerates of crystals. crystalls.info |
Research into the crystallization kinetics of similar sulfate systems has shown that impurities can alter the activation energy of crystal growth. mdpi.com For example, the presence of certain ions can either increase or decrease the energy barrier for the incorporation of growth units into the crystal lattice, thereby slowing down or speeding up the crystal growth rate. mdpi.com
Optimization Techniques for Yield and Product Purity in Ammonium Iron(II) Sulfate Synthesis
Achieving a high yield of pure ammonium iron(II) sulfate requires careful control over stoichiometric ratios, prevention of side reactions, and effective purification methods.
A key factor in optimizing the synthesis is the molar ratio of the reactants. Research indicates that an optimal molar ratio of iron (or ferrous sulfate) to dilute sulfuric acid is 1:1.2. engscientific.com The slight excess of sulfuric acid helps to suppress the hydrolysis of the ferrous ions (Fe²⁺), a reaction that can lead to the formation of impurities. vedantu.comengscientific.com Adding an excess of iron does not increase the yield and leads to wasted material. engscientific.com
The method of crystallization also impacts purity. Water bath evaporative crystallization has been found to yield a product with higher purity compared to water vapor evaporative crystallization. engscientific.com To obtain pure crystals, it is essential to use freshly prepared solutions to avoid the oxidation of Fe²⁺ to Fe³⁺, which is accelerated in solution. vedantu.com
Loss of product is a significant concern for yield. A notable portion of the Mohr's salt can be lost during filtration because it remains dissolved in the saturated mother liquor. issr.edu.kh One experiment reported a yield of only 44% when the crystals were filtered from the solution, but this increased to 91% when the solution was allowed to evaporate to dryness. issr.edu.kh Another green synthesis approach using industrial waste reported a yield of 85.15%. scribd.com
For purification, the final crystalline product can be washed, though this must be done carefully as the salt is soluble in water. vedantu.com A small amount of a solvent in which the salt is insoluble, such as ethanol (B145695) or acetone, can be used to wash away soluble impurities from the crystal surfaces before drying. crystalls.info
Table 3: Synthesis Optimization and Reported Yields
| Parameter | Condition | Purpose | Reported Yield | Reference |
| Molar Ratio | 1 (Iron) : 1.2 (Sulfuric Acid) | Maximize purity and yield, prevent hydrolysis | - | engscientific.com |
| Crystallization | Filtered from solution | Separation of crystals from mother liquor | 44% | issr.edu.kh |
| Crystallization | Complete evaporation | Maximization of solid product recovery | 91% | issr.edu.kh |
| Synthesis Method | Green synthesis from waste | Efficient and environmentally friendly production | 85.15% | scribd.com |
Spectroscopic and Electronic Structure Investigations of Ammonium Iron Ii Sulfate
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a compound by probing their characteristic vibrational modes. For ammonium (B1175870) iron(II) sulfate (B86663), these spectra are dominated by the contributions from the sulfate and ammonium tetrahedra, as well as the coordinated water molecules.
Characterization of Sulfate and Ammonium Ion Vibrational Modes
The vibrational modes of the sulfate (SO₄²⁻) and ammonium (NH₄⁺) ions in the Tutton's salt structure are well-defined. Both ions possess a tetrahedral (Td) symmetry in their free state, which predicts specific vibrational modes. In the solid crystal lattice of ammonium iron(II) sulfate, the local symmetry can be lower, potentially leading to the splitting of degenerate modes.
The sulfate ion has four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate asymmetric stretch (ν₃), and the triply degenerate asymmetric bend (ν₄). Similarly, the ammonium ion exhibits four analogous modes. The typical wavenumber ranges for these vibrations in Tutton's salts are well-documented.
| Ion | Vibrational Mode | Symmetry | Typical Wavenumber (cm⁻¹) (FTIR/Raman) |
| Sulfate (SO₄²⁻) | ν₁ (Symmetric Stretch) | A₁ | ~980 (Raman) |
| ν₂ (Symmetric Bend) | E | ~450 | |
| ν₃ (Asymmetric Stretch) | F₂ | ~1100 | |
| ν₄ (Asymmetric Bend) | F₂ | ~620 | |
| Ammonium (NH₄⁺) | ν₁ (Symmetric Stretch) | A₁ | ~3040 |
| ν₂ (Symmetric Bend) | E | ~1680 | |
| ν₃ (Asymmetric Stretch) | F₂ | ~3140 | |
| ν₄ (Asymmetric Bend) | F₂ | ~1430 |
Note: The exact peak positions can vary slightly depending on the specific crystal structure and measurement conditions.
In the Raman spectra of Tutton's salts, the symmetric stretching mode (ν₁) of the SO₄²⁻ anion typically appears as a very strong, sharp peak around 980 cm⁻¹. The vibrational modes of the NH₄⁺ ion are often characterized by broader bands with lower intensity, which can be attributed to anharmonic force fields and the ion's lower polarizability.
Identification of Hydration Water Contributions to Spectra
The six water molecules of hydration (H₂O) in the [Fe(H₂O)₆]²⁺ complex contribute significantly to the vibrational spectra. These contributions are primarily observed in three regions:
O-H Stretching: A broad band is typically observed in the 3000-3600 cm⁻¹ region, corresponding to the symmetric (ν₁) and asymmetric (ν₃) stretching vibrations of the water molecules. The breadth of this band is a result of extensive hydrogen bonding within the crystal lattice.
H-O-H Bending: The scissoring or bending mode (ν₂) of the water molecules appears around 1645-1680 cm⁻¹.
Librational Modes: In the lower frequency region (below 1000 cm⁻¹), librational modes (rocking, wagging, and twisting) of the coordinated water molecules can be observed. These modes are often weak and can overlap with the sulfate bending modes.
The interaction between the Fe²⁺ cation and the water molecules influences these vibrational frequencies. The strength of the M-O coordination can polarize the water molecules, affecting the O-H bond strength and shifting the band positions.
Electronic Spectroscopy (UV-Vis) for Redox State and Electronic Transitions
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides insights into the electronic structure of the Fe(II) ion within the complex. In aqueous solution, ammonium iron(II) sulfate dissolves to form the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺, which is responsible for the compound's characteristic pale blue-green color.
Absorbance Characteristics in Various Solvents
Aqueous solutions of ammonium iron(II) sulfate exhibit a weak absorption in the visible and near-infrared regions of the electromagnetic spectrum. This absorption is characteristic of the d-d electronic transitions of the high-spin Fe²⁺ ion in an octahedral environment. The pale green color of the solution arises because the complex absorbs light in the red region of the spectrum.
The UV-Vis spectrum of the [Fe(H₂O)₆]²⁺ complex typically shows a broad, weak absorption band. This absorption corresponds to a single spin-allowed d-d transition. While detailed spectra in various organic solvents are not extensively reported, the solubility is highest in water and negligible in solvents like ethanol (B145695). The spectroscopic features are primarily studied in aqueous media where the hexaaqua complex is stable.
| Complex Ion | Solvent | λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |
| [Fe(H₂O)₆]²⁺ | Water | ~980-1000 | ~1-2 | ⁵T₂g → ⁵E_g |
Note: The λ_max and molar absorptivity can vary with conditions such as pH and temperature.
Ligand Field Theory Interpretations of Fe(II) Electronic States
The electronic properties of the [Fe(H₂O)₆]²⁺ ion can be explained using Ligand Field Theory (LFT). The central Fe²⁺ ion has a 3d⁶ electronic configuration. In the presence of six water ligands arranged octahedrally, the five degenerate d-orbitals of the free ion are split into two energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (e_g).
Water is considered a weak-field ligand, resulting in a small energy separation between the t₂g and e_g orbitals (Δₒ, the ligand field splitting energy). Consequently, it is energetically more favorable for the six d-electrons to occupy the orbitals individually before pairing up, leading to a high-spin configuration with four unpaired electrons. The electronic configuration is therefore t₂g⁴e_g².
The ground state term symbol for a high-spin d⁶ ion in an octahedral field is ⁵D. This term splits into a lower energy ⁵T₂g ground state and a higher energy ⁵E_g excited state. The observed weak absorption in the UV-Vis spectrum corresponds to the electronic transition from the ground state to this excited state (⁵T₂g → ⁵E_g). This transition is spin-allowed, but Laporte-forbidden, which accounts for its low intensity (low molar absorptivity).
Ligand Field Diagram for High-Spin Octahedral Fe(II)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy of ammonium iron(II) sulfate is challenging due to the paramagnetic nature of the high-spin Fe(II) center. Paramagnetism arises from the four unpaired electrons in the 3d orbitals. The interaction of these unpaired electrons with the surrounding nuclei dramatically alters the NMR spectrum compared to diamagnetic compounds.
The presence of a paramagnetic center leads to two primary effects:
Large Chemical Shift Ranges (Hyperfine Shifts): The magnetic field generated by the unpaired electrons causes large shifts in the resonance frequencies of nearby nuclei. This "hyperfine shift" can spread signals over a very wide range, often hundreds of ppm. The hyperfine shift is a sum of two contributions: the contact shift, which arises from the delocalization of unpaired electron spin density onto the observed nucleus, and the pseudocontact (or dipolar) shift, which results from the magnetic anisotropy of the paramagnetic center.
Signal Broadening: The fluctuating magnetic field from the paramagnetic center provides an efficient mechanism for nuclear spin relaxation. This leads to very short relaxation times (T₁ and T₂) and, consequently, very broad NMR signals. For nuclei very close to the metal ion, the lines can be broadened to the point of being undetectable, creating a "blind sphere" around the paramagnetic center.
Despite these challenges, NMR of paramagnetic compounds can provide valuable information about molecular and electronic structure. For ammonium iron(II) sulfate, solid-state NMR techniques, particularly Magic Angle Spinning (MAS), would be necessary to obtain resolved spectra from a powdered sample.
Mössbauer Spectroscopy for Iron Oxidation State and Local Environment Studies
Mössbauer spectroscopy is a highly sensitive technique that probes the local chemical environment of specific nuclei, such as ⁵⁷Fe. wikipedia.orgcarleton.edu It provides valuable information on the oxidation state, spin state, and site symmetry of iron atoms within a compound by measuring the subtle shifts and splittings in the energy levels of the nucleus caused by its interaction with the surrounding electrons and electric fields. liv.ac.uklibretexts.org In ammonium iron(II) sulfate, which has the formula (NH₄)₂Fe(SO₄)₂·6H₂O, the iron is present as the [Fe(H₂O)₆]²⁺ aquo complex, featuring an octahedral molecular geometry. wikipedia.org
Isomer Shift and Quadrupole Splitting Analysis of ⁵⁷Fe
The Mössbauer spectrum of a compound provides key parameters, primarily the isomer shift (δ) and the quadrupole splitting (ΔE₋). wikipedia.org The isomer shift is a measure of the s-electron density at the nucleus and is indicative of the oxidation state. libretexts.orgresearchgate.net Quadrupole splitting arises when the nucleus is in an asymmetrical electronic environment, causing a splitting of the nuclear energy levels. carleton.edu This is observed for nuclei in non-cubic environments or with non-spherically symmetric electron distributions. illinois.edu
For high-spin iron(II) compounds like ammonium iron(II) sulfate, the Mössbauer spectrum typically displays a doublet, which is a pair of absorption peaks resulting from quadrupole splitting. researchgate.netillinois.edu The non-cubic distribution of the six d-electrons of the Fe²⁺ ion in the crystal field leads to an electric field gradient at the nucleus, splitting the I = 3/2 excited state. carleton.eduillinois.edu
Reported Mössbauer parameters for ammonium iron(II) sulfate hexahydrate show values characteristic of high-spin Fe(II). The isomer shift is influenced by the s-electron density at the nucleus, which is in turn affected by the screening from d-electrons; Fe²⁺ generally shows a more positive isomer shift than Fe³⁺. libretexts.org
| Parameter | Reported Value (mm/s) |
|---|---|
| Isomer Shift (δ) | 1.19 - 1.3 |
| Quadrupole Splitting (ΔE₋) | 1.75 |
This data is compiled from literature values for Fe(NH₄)₂(SO₄)₂·6H₂O. illinois.edu
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) Applications in Iron Speciation
X-ray spectroscopy techniques are powerful tools for determining the elemental composition and chemical state of atoms in a material.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to analyze the chemical states of elements. For iron compounds, the Fe 2p region of the XPS spectrum is particularly informative. xpsfitting.com The binding energy of the Fe 2p peaks and the presence of characteristic satellite peaks can be used to distinguish between different oxidation states, such as Fe²⁺ and Fe³⁺. thermofisher.com
In high-spin Fe(II) compounds, the Fe 2p spectra exhibit complex multiplet splitting and associated satellite structures. thermofisher.com The analysis of these features for ammonium iron(II) sulfate would confirm the presence of Fe(II). The stability of Mohr's salt against oxidation means that under proper handling, the XPS spectrum would be expected to show a dominant Fe(II) signature. wikipedia.org Any surface oxidation to Fe(III) would be detectable by the appearance of peaks at higher binding energies characteristic of Fe(III) oxides or hydroxides. xpsfitting.com
X-ray Absorption Spectroscopy (XAS) provides information about the local geometric and electronic structure. The X-ray Absorption Near Edge Structure (XANES) region, or the pre-edge features at the Fe K-edge, is sensitive to the oxidation state and coordination geometry of the iron atom. The position of the absorption edge shifts to higher energy with an increasing oxidation state. Therefore, XAS can be used to quantitatively determine the Fe(II)/Fe(III) ratio in a sample, complementing the information from Mössbauer spectroscopy and XPS.
Redox Chemistry, Analytical Applications, and Electrochemical Behavior of Ammonium Iron Ii Sulfate
Principles of the Fe(II)/Fe(III) Redox Couple in Solution
The chemistry of ammonium (B1175870) iron(II) sulfate (B86663) in solution is dominated by the reversible oxidation-reduction (redox) equilibrium between the ferrous (Fe²⁺) and ferric (Fe³⁺) ions. This equilibrium, known as the Fe(II)/Fe(III) redox couple, is fundamental to its applications and is represented by the half-reaction:
Fe³⁺(aq) + e⁻ ⇌ Fe²⁺(aq)
The tendency for this reaction to proceed in either direction is quantified by its electrode potential. The standard electrode potential (E°) for this couple is +0.771 volts versus the standard hydrogen electrode. However, the actual potential (E) in a given solution is dependent on the relative concentrations of the oxidized ([Fe³⁺]) and reduced ([Fe²⁺]) species, as described by the Nernst equation.
E = E° - (RT/nF) ln([Fe²⁺]/[Fe³⁺])
Where:
E is the half-cell potential.
E° is the standard half-cell potential.
R is the ideal gas constant.
T is the absolute temperature.
n is the number of electrons transferred (in this case, 1).
F is the Faraday constant.
[Fe²⁺] and [Fe³⁺] are the molar concentrations of the ferrous and ferric ions, respectively.
This equation indicates that the potential of the Fe(II)/Fe(III) couple varies with the ratio of the concentrations of the two ions. As a redox reaction proceeds, the consumption of reactants and formation of products causes this ratio to change, leading to a gradual decrease in the cell potential until equilibrium is reached.
Quantitative Analytical Applications in Redox Titrimetry
Ammonium iron(II) sulfate is widely used as a primary standard in redox titrations, a type of volumetric analysis where the concentration of an analyte is determined by reacting it with a solution of known concentration. Its role as a stable reducing agent makes it ideal for standardizing solutions of strong oxidizing agents.
Ammonium iron(II) sulfate is routinely used to determine the precise concentration of oxidizing agents like potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇). These titrations must be conducted in an acidic medium, typically by adding dilute sulfuric acid, to ensure the complete reduction of the oxidizing agent and to prevent the oxidation of Fe²⁺ by air.
With Potassium Dichromate (K₂Cr₂O₇): The orange dichromate ion (Cr₂O₇²⁻) is reduced to the green chromium(III) ion (Cr³⁺) as it oxidizes Fe²⁺ to Fe³⁺. A redox indicator, such as ferroin, is required to detect the endpoint, which is marked by a sharp color change. The reaction is: Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O
Instead of using visual indicators, the equivalence point of a redox titration involving Fe(II) can be determined with high precision using potentiometry. This technique involves monitoring the electric potential of the solution as the titrant is added. A potentiometer with a platinum indicator electrode and a reference electrode (like a Standard Calomel Electrode, SCE) is used to measure the electromotive force (EMF) of the solution.
During the titration, the potential changes gradually as the ratio of [Fe²⁺] to [Fe³⁺] shifts. At the equivalence point, when nearly all Fe²⁺ has been oxidized, a small addition of the oxidizing titrant causes a sudden, large increase in the measured potential. By plotting the potential (EMF) versus the volume of titrant added, a titration curve is generated. The endpoint is identified as the point of maximum slope on this curve.
The presence of complexing agents, or ligands, can significantly alter the shape and sharpness of a potentiometric titration curve. Ligands are ions or molecules that bind to a central metal ion to form a complex ion. The stability of the complexes formed with Fe²⁺ and Fe³⁺ can shift the redox potential of the Fe(II)/Fe(III) couple.
For example, ethylenediaminetetraacetic acid (EDTA) forms a much more stable complex with Fe³⁺ than with Fe²⁺. This strong binding preferentially stabilizes the ferric ion, making the oxidation of Fe²⁺ to Fe³⁺ more favorable and thus lowering the formal potential of the redox couple. Research has shown that in the presence of EDTA, the sharpness of the titration curve in the reaction between Fe(II) and dichromate can be improved. However, the addition of EDTA can also shift the equivalence point, requiring adjustments in the analysis. Other ligands, like thiocyanate (SCN⁻), also form complexes with Fe³⁺ and can influence the titration, though studies suggest EDTA is more effective at improving curve sharpness.
| Ligand | Effect on Fe(III) Stability | Impact on Fe(II)/Fe(III) Redox Potential | Influence on Titration Curve |
|---|---|---|---|
| EDTA | Strongly stabilizes Fe(III) | Lowers the potential | Increases sharpness, may shift equivalence point |
| SCN⁻ | Forms a complex with Fe(III) | Lowers the potential | Less effective than EDTA at improving sharpness |
Electrochemical Investigations of Iron(II) Oxidation Processes
Electrochemical methods provide deeper insight into the mechanisms and kinetics of the Fe(II)/Fe(III) redox reaction.
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study redox reactions. In a CV experiment, the potential applied to an electrode immersed in a solution of ammonium iron(II) sulfate is swept linearly from a starting potential to a final potential and then back again. The resulting current is measured and plotted against the applied potential, producing a cyclic voltammogram.
For the Fe(II)/Fe(III) couple in an aqueous iron sulfate solution, the voltammogram typically shows a peak for the oxidation of Fe²⁺ to Fe³⁺ on the forward scan (anodic peak) and a corresponding peak for the reduction of Fe³⁺ back to Fe²⁺ on the reverse scan (cathodic peak).
Key parameters from the voltammogram provide critical information:
Peak Potentials (Epa, Epc): The potentials at which the anodic and cathodic peak currents occur. For a simple, reversible one-electron process, the separation between these peaks (ΔEp = Epa - Epc) is theoretically 59 mV at 25°C.
Peak Currents (ipa, ipc): The magnitude of the peak currents is proportional to the concentration of the analyte, which allows for quantitative analysis.
Studies on iron sulfate solutions have shown that the oxidation of Fe(II) to Fe(III) occurs with an anodic peak at approximately +0.70 V, while the reduction of Fe(III) to Fe(II) shows a cathodic peak around +0.29 V (vs. Ag/AgCl). Deviations from ideal reversible behavior, such as larger peak separations, can indicate the influence of other factors, such as interactions with sulfate ions, which can affect the kinetics of the electrode reaction.
| Parameter | Description | Typical Value (vs. Ag/AgCl) | Information Provided |
|---|---|---|---|
| Epa (Anodic Peak Potential) | Potential of Fe²⁺ → Fe³⁺ oxidation | ~0.70 V | Thermodynamics of oxidation |
| Epc (Cathodic Peak Potential) | Potential of Fe³⁺ → Fe²⁺ reduction | ~0.29 V | Thermodynamics of reduction |
| ΔEp (Peak Separation) | Epa - Epc | > 59 mV | Electrochemical reversibility and reaction kinetics |
Influence of Electrolyte Composition and pH on Redox Potentials
The redox potential of the Fe(II)/Fe(III) couple, a cornerstone of the chemical behavior of ammonium iron(II) sulfate, is significantly influenced by the composition of the electrolyte and the solution's pH. The stability of the Fe²⁺ ion in ammonium iron(II) sulfate solutions is notably pH-dependent; the oxidation to Fe³⁺ occurs more readily at a higher pH. laboratoriumdiscounter.nlwikipedia.org The presence of ammonium ions in the salt's structure contributes to a slightly acidic solution, which inherently slows down this oxidation process. laboratoriumdiscounter.nlwikipedia.org To further enhance stability and prevent oxidation to ferric iron, sulfuric acid is commonly added to solutions of ammonium iron(II) sulfate. laboratoriumdiscounter.nlwikipedia.org
The nature of the anions present in the electrolyte also plays a critical role in determining the electrochemical properties of the iron redox couple. Studies on thermogalvanic cells, which convert thermal energy into electricity, have demonstrated the significance of the anion. In a comparative study of four aqueous Fe(II)/Fe(III) salt systems, the ammonium iron(II/III) sulfate system exhibited a Seebeck coefficient of +0.18 ± 0.04 mV K⁻¹. rsc.orgkcl.ac.uk This value varied significantly compared to other iron salts like iron(II/III) trifluoromethanesulfonate, which showed a much higher coefficient. rsc.orgkcl.ac.uk These differences underscore the anion's impact on the thermodynamic properties of the redox reaction.
In the context of redox flow batteries, the electrolyte composition is a key factor for performance. Research on an iron-ion/hydrogen redox flow battery showed that using a mixed electrolyte of iron(II) sulfate and iron(II) chloride improved charge/discharge performance. researchgate.net The addition of chloride ions to a sulfate electrolyte was found to reduce the charging potential, suggesting that a mixed sulfate/chloride system can lead to more efficient operation. researchgate.net For instance, an equivalent performance to a 100% chloride electrolyte could be achieved with a less corrosive mixture containing 46 mol % chloride in a sulfate electrolyte. researchgate.net
The pH of the medium governs not only the stability of the iron species but also the kinetics and mechanisms of related biogeochemical processes. In anoxic environments, the ratio of iron reduction to sulfate reduction is heavily dependent on pH. researchgate.net In acidic conditions (pH 6.0), the ratio of iron to sulfate reduction can be as high as 3:1, but in more alkaline conditions (pH 7.5), iron and sulfate are often reduced in equal proportions. researchgate.net This indicates that iron reduction becomes increasingly dependent on sulfate reduction as the pH increases. researchgate.net
| Fe(II)/Fe(III) Salt System | Seebeck Coefficient (mV K⁻¹) at ΔT = 20 K |
|---|---|
| Ammonium Iron Sulfate | +0.18 ± 0.04 |
| Iron Trifluoromethanesulfonate (acidified) | +1.46 ± 0.02 |
| Iron Nitrate (B79036) | +1.35 ± 0.04 |
Catalytic Roles of Ammonium Iron(II) Sulfate in Chemical Reactions
Ammonium iron(II) sulfate, valued for being an inexpensive, stable, and environmentally benign iron source, serves as an effective catalyst in various chemical reactions. Its utility spans both organic transformations and polymerization processes.
Mediation of Organic Transformations (e.g., Bis(indolyl)methane Synthesis)
Ammonium iron(II) sulfate (Mohr's salt) has been successfully employed as a "green" catalyst for the synthesis of bis(indolyl)methanes. researchgate.net This reaction typically involves the electrophilic substitution of indoles with aldehydes. Using Mohr's salt as a catalyst in water as a solvent provides an efficient and environmentally friendly protocol, affording excellent yields of the desired products. researchgate.net The use of water as a solvent is highly advantageous for green chemistry, and the catalyst's accessibility and low cost add to the method's appeal. researchgate.net
The catalytic activity of ammonium iron(II) sulfate is not limited to this specific synthesis. In combination with a primary oxidant like ammonium persulfate, catalytic amounts of Mohr's salt can mediate the Newman-Kwart rearrangement. acs.org This transformation involves the conversion of O-aryl carbamothioates to S-aryl carbamothioates, which is a key step in accessing thiophenols from phenols. acs.org The iron(II)-mediated system allows the reaction to proceed under mild conditions (45 °C) with rapid rates, offering practical advantages over traditional thermal methods that require very high temperatures. acs.org
| Aldehyde Substrate | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | 3,3'-((phenyl)methylene)bis(1H-indole) | 96 |
| 4-Chlorobenzaldehyde | 3,3'-((4-chlorophenyl)methylene)bis(1H-indole) | 94 |
| 4-Methylbenzaldehyde | 3,3'-((4-methylphenyl)methylene)bis(1H-indole) | 95 |
| 4-Methoxybenzaldehyde | 3,3'-((4-methoxyphenyl)methylene)bis(1H-indole) | 92 |
| 4-Nitrobenzaldehyde | 3,3'-((4-nitrophenyl)methylene)bis(1H-indole) | 90 |
Promotion of Polymerization Reactions (e.g., Methyl Methacrylate)
Ammonium iron(II) sulfate also functions as a catalyst or part of a redox initiator system in polymerization reactions. chemicalbook.com It can be used to initiate the polymerization of vinyl monomers. For example, it is a component, along with an initiator like ammonium persulfate, in a redox system for the synthesis of ter-polymer scale inhibitors. taylorandfrancis.com
In the context of methyl methacrylate (MMA) polymerization, iron-based systems are particularly relevant for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique. While specific studies might use various iron complexes, the fundamental principle relies on the Fe(II)/Fe(III) redox couple to control the concentration of growing polymer radicals. Iron-mediated ATRP of methyl methacrylate has been investigated using various iron complexes with nitrogen-based ligands, demonstrating that iron catalyst systems can be highly efficient. researchgate.net The graft copolymerization of MMA onto natural polymers like sodium alginate has also been achieved using ammonium persulfate as an initiator, a system where ferrous salts are often used as an accelerator. nih.gov Similarly, redox pairs such as ceric ammonium sulfate/dextrose have been used to graft MMA onto guar gum. researchgate.net These examples highlight the role of iron salts, including ammonium iron(II) sulfate, in initiating and controlling polymerization processes to create novel materials. chemicalbook.comresearchgate.net
Advanced Materials Synthesis and Engineering Utilizing Ammonium Iron Ii Sulfate
Precursor for Iron Oxide Nanomaterial Fabrication
The use of ammonium (B1175870) iron(II) sulfate (B86663) is pivotal in the bottom-up synthesis of iron oxide nanomaterials. As a readily available and highly pure source of ferrous ions, it enables precise control over the stoichiometry and reaction kinetics required for producing nanoparticles with desired properties for various technological applications.
Magnetite (Fe₃O₄) Nanoparticle Synthesis by Co-precipitation Methods
The co-precipitation method is a widely employed, efficient, and scalable technique for synthesizing magnetite (Fe₃O₄) nanoparticles. researchgate.net In this process, ammonium iron(II) sulfate is used as the Fe²⁺ source, typically in conjunction with a ferric (Fe³⁺) salt, such as ferric chloride. The synthesis involves dissolving the iron salts in an aqueous medium, maintaining a stoichiometric molar ratio of Fe³⁺ to Fe²⁺ (commonly 2:1), and then introducing a basic solution to induce precipitation. researchgate.net
Fe²⁺ + 2Fe³⁺ + 8OH⁻ → Fe₃O₄ + 4H₂O
The use of ammonium iron(II) sulfate is advantageous due to its resistance to oxidation compared to other ferrous salts, ensuring better control over the Fe²⁺ concentration during the reaction. This method is valued for its simplicity, speed, and operation at or near room temperature. researchgate.netrsc.org
Iron(III) Oxide-Hydroxide (FeOOH) Nanosheet Formation
Ammonium iron(II) sulfate is also instrumental in the synthesis of iron(III) oxide-hydroxide (FeOOH), a significant precursor for other iron oxides and a functional material in its own right. Research has demonstrated that specific morphologies, such as nanosheets, can be achieved by carefully controlling the reaction conditions. For instance, α-FeOOH (Goethite) composed of rod-shaped nanosheets can be prepared using ferrous sulfate and ammonia (B1221849). researchgate.net
The process typically involves the oxidation of the ferrous ions from ammonium iron(II) sulfate in an aqueous solution. Under specific pH and temperature conditions, the Fe²⁺ ions are oxidized to Fe³⁺, which then hydrolyze to form FeOOH. The presence of sulfate and ammonium ions in the solution, originating from the precursor, can influence the crystal growth and lead to the formation of anisotropic structures like nanosheets. researchgate.netyoutube.com This transformation is a critical step, as FeOOH can subsequently be converted to other valuable iron oxides like hematite (B75146) (α-Fe₂O₃) or magnetite through thermal treatment. griffith.edu.au
Control over Nanoparticle Morphology and Size Distribution
The morphology and size of nanoparticles are critical determinants of their physical and chemical properties. When using ammonium iron(II) sulfate in co-precipitation synthesis, several parameters can be adjusted to gain precise control over the final product. researchgate.net
Key controlling factors include:
pH of the reaction medium: The pH, often controlled by the addition of a base like ammonium hydroxide (B78521), influences the nucleation and growth rates of the nanoparticles. mrs-k.or.kr
Reaction Temperature: Temperature affects the kinetics of the precipitation reaction and the crystallinity of the resulting nanoparticles. researchgate.net
Ionic Strength of the Solution: The concentration of the precursor salts can impact the final particle size.
Type of Base/Additive: The choice of the precipitating agent has a significant effect. For example, using ammonium hydroxide as the additive in the co-precipitation of magnetite tends to produce spherical particles with a uniform size distribution, whereas using sodium hydroxide can result in cubic-shaped nanoparticles. rsc.org
By carefully manipulating these variables, researchers can tailor the size of magnetite nanoparticles from approximately 10 to 120 nm and achieve morphologies ranging from irregular and round for smaller particles to octahedral for larger ones. researchgate.netresearchgate.net
| Parameter | Effect on Morphology & Size | Typical Outcome |
|---|---|---|
| pH / Precipitating Agent | Affects nucleation rate and crystal shape. | Ammonium hydroxide addition often yields uniform, spherical Fe₃O₄ nanoparticles. rsc.org |
| Temperature | Influences reaction kinetics and crystal growth. | Higher temperatures can lead to larger, more crystalline particles. researchgate.net |
| Precursor Concentration | Impacts the number of nucleation sites and final particle size. | Lower concentrations may lead to smaller nanoparticles. |
Role in Lithium-Ion Battery Cathode Material Synthesis
Ammonium iron(II) sulfate is a valuable iron source for synthesizing cathode materials for lithium-ion batteries, most notably olivine-type lithium iron phosphate (B84403) (LiFePO₄). Its purity and the +2 oxidation state of iron are ideal for the direct formation of the LiFePO₄ crystal structure, which requires iron in the ferrous state.
Synthesis of Olivine (B12688019) LiFePO₄ via Co-precipitation
The co-precipitation method offers a simple and cost-effective route to produce LiFePO₄. In a typical synthesis, ammonium iron(II) sulfate is used as the Fe²⁺ source, along with a lithium source (e.g., lithium hydroxide) and a phosphate source (e.g., di-ammonium phosphate or phosphoric acid). iaea.orgresearchgate.net The reactants are dissolved in an aqueous solution, and under controlled pH and temperature, a precursor precipitate is formed.
This precursor is then subjected to a calcination step (carbothermal reduction) at high temperatures (e.g., 600-800 °C) under an inert or reducing atmosphere to yield the final, crystalline LiFePO₄ product. researchgate.net The co-precipitation process ensures a homogeneous mixture of the constituent elements at the atomic level, which is crucial for forming a pure olivine phase and achieving good electrochemical performance. The use of ammonium iron(II) sulfate is particularly cited in methods aiming to produce high-performance LiFePO₄ materials. iaea.org
In-situ Formation of LiFePO₄/Graphene Nanocomposites
In this process, a ferrous precursor such as ammonium iron(II) sulfate can be used as the iron source. The synthesis often begins with dispersing graphene oxide (GO) in an aqueous solution containing the Fe²⁺ ions. The iron ions adsorb onto the surface of the GO sheets. Subsequently, the lithium and phosphate sources are added, and a precipitation reaction is induced on the graphene surface. This is followed by a thermal reduction step, which simultaneously reduces the graphene oxide to highly conductive reduced graphene oxide (rGO) and crystallizes the LiFePO₄ nanoparticles. rsc.org This method results in LiFePO₄ particles being uniformly anchored onto the graphene surface, creating an efficient three-dimensional conducting network. rsc.org
| Material | Synthesis Highlight | Reported Discharge Capacity | Key Advantage |
|---|---|---|---|
| LiFePO₄/C | Synthesized from FeSO₄·7H₂O precursor via precipitation and carbothermal reduction. researchgate.net | ~152 mAh/g at 0.1C rate. researchgate.net | Good capacity retention. researchgate.net |
| LiFePO₄/Graphene | In-situ formation using a FeOOH-on-graphene precursor. | ~156 mAh/g at 0.1C rate. | Improved rate capability due to conductive graphene network. |
| Co²⁺-doped LiFePO₄ | Co-precipitation using ammonium iron(II) sulfate. iaea.org | Initial capacity of 156.7 mAh/g at 0.1C rate. iaea.org | Enhanced electrochemical performance and stability. iaea.org |
Doping Agent for Metal Oxide Semiconductors and Catalysts
The introduction of dopants into metal oxide semiconductors is a key strategy for modifying their electronic and optical properties. Ammonium iron(II) sulfate acts as an effective iron- and nitrogen-doping agent for these materials.
Photocatalytic Activation of Titania in the Visible Light Spectrum
Titanium dioxide (TiO₂) is a widely used photocatalyst, but its activity is largely confined to the ultraviolet (UV) spectrum due to its wide band gap. researchgate.net Doping TiO₂ with elements like iron, nitrogen, and sulfur can narrow this band gap, extending its photoactivity into the visible light range. researchgate.netresearchgate.net
Ammonium iron(II) sulfate serves as a precursor for Fe/N/S-doping of nano-titania. Research has demonstrated that this doping process can significantly enhance the photocatalytic degradation of organic pollutants under visible light. researchgate.net In one study, Fe/N/S-doped TiO₂ achieved a 99.20% removal of 4-chlorophenol (B41353) (4-CP), a toxic and carcinogenic pollutant. This represented an eight-fold increase in degradation performance compared to the commercial TiO₂ Degussa P-25 catalyst. researchgate.net The doped photocatalyst also exhibited excellent stability, maintaining its performance over multiple recovery and reuse cycles. researchgate.net The enhanced activity is attributed to the reduction of the band gap energy, allowing the catalyst to absorb a broader range of the solar spectrum. researchgate.netresearchgate.net
| Photocatalyst | Pollutant | Removal Efficiency (%) | Key Advantage | Source |
|---|---|---|---|---|
| Fe/N/S-doped TiO₂ (from Ammonium Iron(II) Sulfate) | 4-chlorophenol | 99.20 | Eight-fold increase over commercial standard | researchgate.net |
| Commercial TiO₂ Degussa P-25 | 4-chlorophenol | ~12.4 | Standard benchmark | researchgate.net |
Iron Doping in Nanosheet Structures
Iron doping is a theoretical strategy for modifying the electronic properties of two-dimensional nanosheet structures like graphene. researchgate.netbeilstein-archives.org The introduction of iron atoms into a graphene nanosheet can alter its band structure, opening a small bandgap where one does not exist in its pristine state. researchgate.net The extent of this bandgap can be tuned by controlling the concentration of the iron dopant. researchgate.netbeilstein-archives.org This ability to engineer a bandgap is critical for developing nano-electronic applications. researchgate.net While the theoretical benefits of iron doping in nanosheets are established, specific studies detailing the use of ammonium iron(II) sulfate as the chemical precursor for this process are not extensively covered in the available research.
Fabrication of Advanced Electrochemical and Photonic Devices
Ammonium iron(II) sulfate is a key precursor in the bottom-up synthesis of novel materials for photonic and electrochemical devices, enabling precise control over their structure and function.
Development of Two-Dimensional Bis(dithiolene)iron(II) UV Photodetectors
Researchers have utilized ammonium iron(II) sulfate to synthesize air-stable, π-conjugated two-dimensional (2D) bis(dithiolene)iron(II) coordination nanosheets (FeBHT CONASH). researchgate.netelsevierpure.com These nanosheets are created through a bottom-up liquid/liquid interfacial polymerization process, with ammonium iron(II) sulfate and benzenehexathiol (B56681) (BHT) serving as the precursors. researchgate.netelsevierpure.com
A notable advantage of using ammonium iron(II) sulfate is its slow dissociation rate, which helps protect the sulfur groups in the resulting network, contributing to the material's stability. researchgate.netelsevierpure.com The synthesized FeBHT network demonstrates an oxygen-repelling function, which suppresses oxidation. researchgate.netelsevierpure.com Devices fabricated from these nanosheets exhibit impressive performance as self-powered UV photodetectors, showing high air stability and maintaining over 94% of their initial photocurrent after 60 days without encapsulation. elsevierpure.comresearchgate.net
| Performance Metric | Value | Conditions | Source |
|---|---|---|---|
| Spectral Responsivity | 6.57 mA W⁻¹ | 365 nm illumination | researchgate.netelsevierpure.com |
| Specific Detectivity | 3.13 × 10¹¹ Jones | 365 nm illumination | researchgate.netelsevierpure.com |
| External Quantum Efficiency | 2.23% | 365 nm illumination | researchgate.netelsevierpure.com |
| Response Time | <40 ms | - | researchgate.netelsevierpure.com |
| Long-Term Air Stability | >94% photocurrent retention | After 60 days, no encapsulation | elsevierpure.comresearchgate.net |
Application in Vanadium/Iron Redox Flow Batteries
Redox flow batteries are a promising technology for large-scale energy storage. The stability of the electrolyte is crucial for the battery's performance and operational temperature range. Research has shown that inorganic ammonium compounds can act as effective stabilizers for the vanadium electrolyte used in these batteries.
Applications in Carbon Nanomaterial Purification Processes
The production of single-walled carbon nanotubes (SWNTs) often results in significant impurities, such as amorphous carbon and residual metal catalysts. nih.gov An effective purification process is essential for obtaining high-purity SWNTs for industrial applications.
Ammonium iron(II) sulfate has proven to be a highly effective catalyst for the purification of SWNTs. nih.govresearchgate.net The process involves refluxing the as-produced carbon soot in hydrogen peroxide with ammonium iron(II) sulfate. nih.gov The effectiveness of this method stems from the presence of Fe²⁺ ions in the solution, which catalyze the Fenton's reaction. This reaction generates hydroxyl radicals, which are powerful oxidizing agents that selectively remove amorphous carbon without damaging the SWNTs. nih.govresearchgate.net
Studies have shown that this method is more effective than using other iron compounds like iron(III) nitrate (B79036), which does not generate the necessary hydroxyl radicals. nih.govresearchgate.net The use of ammonium iron(II) sulfate as a catalyst leads to a more efficient and effective purification of SWNTs. nih.gov
Environmental Remediation and Biogeochemical Cycling Studies Involving Ammonium Iron Ii Sulfate
Water Treatment Applications
In the realm of water purification, the ferrous ion component of ammonium (B1175870) iron(II) sulfate (B86663) is leveraged in both physical and chemical treatment processes to remove a wide array of impurities.
Ammonium iron(II) sulfate functions as a primary coagulant in water and wastewater treatment, a role attributable to its iron(II) content. vrikpharma.com Iron salts are among the most common chemicals used for coagulation due to their effectiveness and relatively low cost. epa.ie The process of coagulation involves the destabilization of suspended colloidal particles, which are often negatively charged and thus repel each other, preventing them from settling. wcs-group.co.uk
When ammonium iron(II) sulfate is added to water, the iron(II) ions help to neutralize the negative charges on these suspended particles. vrikpharma.com This charge neutralization allows the fine, non-settleable solids to clump together. epa.ie Following the initial coagulation, a process of flocculation occurs, where the destabilized particles aggregate into larger, visible clusters known as flocs. vrikpharma.comwaterfilterguru.com These larger and heavier flocs can then be more easily removed from the water through subsequent sedimentation and filtration stages. vrikpharma.com This process is effective at removing a wide range of suspended solids and can reduce water turbidity, which is a key measure of water quality. wcs-group.co.ukwaterfilterguru.com The use of iron-based coagulants like those derived from ammonium iron(II) sulfate can also help in the removal of some organic compounds and inorganic precipitates. wcs-group.co.ukmdpi.com
Advanced Oxidation Processes (AOPs) are a critical technology for treating complex and persistent organic pollutants found in wastewater. One such method involves the activation of persulfate (S₂O₈²⁻) to generate highly reactive sulfate radicals (SO₄•⁻). Ammonium iron(II) sulfate is a common source of the ferrous ions (Fe²⁺) used to catalyze this activation. frontiersin.org
The activation mechanism involves the donation of an electron from the ferrous ion to the persulfate ion, cleaving the peroxide bond and generating a sulfate radical. taltech.ee These sulfate radicals are powerful oxidizing agents (E° = 2.6 V) capable of degrading a wide variety of recalcitrant organic contaminants that are resistant to conventional treatment methods. taltech.eemdpi.com The Fe²⁺/persulfate system is considered an efficient, economical, and non-toxic method for wastewater pretreatment. iwaponline.com Research has shown that this system is effective over a broad pH range and is particularly advantageous for treating wastewater containing cyclic organic compounds. iwaponline.com Furthermore, toxicity tests have indicated that the toxicity reduction effect of the Fe²⁺/persulfate system can be stronger than that of other AOPs like the Fenton (Fe²⁺/H₂O₂) system. iwaponline.com
Soil Remediation Strategies
The reducing properties of the iron(II) ion in ammonium iron(II) sulfate are effectively utilized in the remediation of contaminated soils, particularly for immobilizing toxic heavy metals.
Hexavalent chromium (Cr(VI)) is a highly toxic and mobile contaminant in soil. Ammonium iron(II) sulfate has been demonstrated to be an effective agent for the chemical passivation of Cr(VI). nih.govtandfonline.com The remediation strategy involves using the iron(II) ions from the salt to chemically reduce the toxic Cr(VI) to the much less toxic and less mobile trivalent chromium (Cr(III)). nih.govtandfonline.com The resulting Cr(III) readily precipitates out of the solution, significantly decreasing its availability and the risk of it leaching into groundwater. nih.govresearchgate.net
Studies have shown that treatment with ammonium iron(II) sulfate can dramatically reduce the concentration of leachable Cr(VI) in heavily contaminated soil. In one study, the amount of leached Cr(VI) was reduced from 347.64 mg/kg in untreated soil to 6.74 mg/kg in treated soil. nih.govtandfonline.comresearchgate.net This treatment also converts chromium species from bio-available forms to more stable forms. Research indicated that bio-utilizable chromium, which constituted 59.44% of the total chromium in untreated soil, was reduced to just 0.16% after treatment. nih.govresearchgate.net Concurrently, the proportion of stable chromium species increased from 24.92% to 98.38%. nih.govresearchgate.net An additional benefit of using ammonium iron(II) sulfate is that the ammonium it contains can act as a nitrogen fertilizer for the soil. tandfonline.comresearchgate.net
Table 1: Effectiveness of Ammonium Iron(II) Sulfate in Cr(VI) Passivation
| Parameter | Untreated Soil | Treated Soil | Reference |
|---|---|---|---|
| Leachable Cr(VI) (mg/kg) | 347.64 | 6.74 | researchgate.net, nih.gov, tandfonline.com |
| Bio-utilizable Cr (% of total Cr) | 59.44% | 0.16% | researchgate.net, nih.gov |
| Stable Cr Species (% of total Cr) | 24.92% | 98.38% | researchgate.net, nih.gov |
The principle of using iron(II) as a reducing agent extends to the remediation of other heavy metal contaminants. crownchampion.com Ferrous sulfate, and by extension ammonium iron(II) sulfate, can be used to convert various soil pollutants into non-toxic or less toxic substances through reduction reactions. crownchampion.com For instance, in the case of arsenic contamination in floodplain soils, the introduction of iron and sulfate can influence arsenic's mobility. Microbial sulfate reduction can lead to the formation of iron sulfides, which can in turn sequester arsenic by forming arsenic-sulfide complexes, thereby mitigating its mobilization during flooding events. acs.org
Furthermore, novel biological processes that couple the cycles of iron and ammonium show promise for heavy metal remediation. The "feammox" process, which is the anaerobic oxidation of ammonium coupled to iron(III) reduction, can be facilitated by specific bacteria. princeton.edu This process has been shown to simultaneously reduce heavy metals like Uranium(VI) and Copper(II). princeton.edu The application of ammonium iron(II) sulfate could potentially stimulate such biogeochemical pathways by providing the necessary substrates (ammonium and iron(II), which can be oxidized to iron(III) to fuel the cycle).
Biogeochemical Roles of the Iron(II)/Iron(III) Cycle
The environmental applications of ammonium iron(II) sulfate are fundamentally linked to the biogeochemical cycling of iron. The iron cycle involves the transformation of iron between its reduced ferrous (Fe(II)) and oxidized ferric (Fe(III)) states. wikipedia.org This redox cycling is a vital process in terrestrial and aquatic ecosystems and is deeply interconnected with the cycles of other essential elements like carbon, nitrogen, and sulfur. wikipedia.orgfrontiersin.org
In many environments, iron-redox cycling microorganisms utilize Fe(II) as an electron donor and Fe(III) as an electron acceptor. frontiersin.org For example, soluble Fe(II) can be oxidized to Fe(III) by microbes, using oxygen or nitrate (B79036) as an electron acceptor. wikipedia.org This Fe(III) then precipitates as iron oxyhydroxides, which can adsorb nutrients like phosphorus. frontiersin.org Conversely, under anoxic (oxygen-depleted) conditions, Fe(III) can serve as an electron acceptor for microbial respiration, which oxidizes organic carbon and reduces the iron back to the more soluble Fe(II) form, thus completing the cycle. wikipedia.orgfrontiersin.org The addition of ammonium iron(II) sulfate to an environmental system is an intervention that directly inputs a reduced form of iron, stimulating processes that depend on Fe(II) as a reactant, such as the reduction of contaminants like Cr(VI) or the activation of persulfate. This leverages a fundamental natural biogeochemical cycle to drive engineered remediation outcomes. wikipedia.orgfrontiersin.org
Feammox Process: Anaerobic Ammonium Oxidation Coupled with Iron Reduction
A recently discovered pathway in the global nitrogen cycle is the anaerobic ammonium oxidation coupled to ferric iron (Fe(III)) reduction, a process termed "Feammox". mdpi.comresearchgate.net This biogeochemical process involves the oxidation of ammonium (NH₄⁺) using Fe(III) as the electron acceptor under anoxic conditions, meaning in the absence of oxygen. princeton.edu The discovery of Feammox has been significant as it represents a previously unknown sink for fixed nitrogen in various terrestrial and aquatic ecosystems. mdpi.comacs.org
Production of Dinitrogen Gas (N₂): 3Fe(OH)₃ + NH₄⁺ + 7H⁺ → 3Fe²⁺ + N₂ + 9H₂O
Production of Nitrite (B80452) (NO₂⁻): 6Fe(OH)₃ + NH₄⁺ + 16H⁺ → 6Fe²⁺ + NO₂⁻ + 21H₂O
Production of Nitrate (NO₃⁻): 8Fe(OH)₃ + NH₄⁺ + 20H⁺ → 8Fe²⁺ + NO₃⁻ + 27H₂O mdpi.com
Among these, the pathway producing N₂ gas is the most energetically favorable and can occur over a broad pH range. mdpi.comnih.gov The other pathways that produce nitrite or nitrate are more likely to occur in acidic environments (pH < 6.5). mdpi.com While the Feammox process directly consumes ferric iron (Fe(III)), compounds like ammonium iron(II) sulfate supply ferrous iron (Fe(II)). This Fe(II) is crucial for a sustainable cycle, as it can be re-oxidized to Fe(III) through other microbial or chemical processes, such as nitrate-dependent Fe(II) oxidation (NDFO), thus fueling the Feammox reaction. nih.govbohrium.com The Feammox process was first identified in the sediments of a forested riparian wetland and has since been observed in diverse environments like paddy soils, tropical rainforests, and marine sediments. mdpi.comacs.orgmdpi.comnih.gov
Microbial Mediation in Iron and Nitrogen Biogeochemistry
The Feammox process and related iron-nitrogen cycle transformations are predominantly mediated by microorganisms. bohrium.commdpi.com These microbes, primarily bacteria, facilitate the transfer of electrons from the electron donor (ammonium) to the electron acceptor (ferric iron). mdpi.com A diverse range of bacteria has been identified as being responsible for these transformations.
The first and most well-characterized Feammox bacterium to be isolated is Acidimicrobiaceae sp. strain A6. researchgate.netprinceton.edumdpi.com This bacterium can directly couple ammonium oxidation to Fe(III) reduction. princeton.edu However, studies of various environments have revealed that other microbial communities are also involved. These often include consortia of iron-reducing bacteria (FeRB). mdpi.com
Key microbial genera implicated in the Feammox process include:
Geobacter mdpi.com
Shewanella mdpi.com
Anaeromyxobacter mdpi.comresearchgate.net
Geothrix mdpi.com
Dechloromonas mdpi.com
Pseudomonas bohrium.commdpi.com
Thermomonas bohrium.combohrium.com
Acinetobacter bohrium.combohrium.com
These microorganisms are central to the biogeochemical cycling of both iron and nitrogen. researchgate.netwikipedia.org They can transfer electrons to solid-phase iron oxides through various mechanisms, including direct contact via membrane-bound cytochromes, the use of electron shuttles, or through conductive pili known as nanowires. wikipedia.orgresearchgate.net The interplay between these iron-reducing bacteria and other microbial groups, such as nitrate-dependent iron-oxidizing bacteria, creates a complex web of reactions that dictates the fate of nitrogen and iron in anoxic environments. bohrium.comresearchgate.net
Development of Novel Wastewater Treatment Technologies Based on Feammox
The discovery of the Feammox process has opened new avenues for developing innovative and sustainable wastewater treatment technologies. princeton.edutandfonline.com Conventional biological nitrogen removal processes, like nitrification-denitrification, are effective but require significant energy for aeration and large amounts of organic carbon sources. researchgate.netnih.gov Feammox-based systems offer a potential alternative that operates under anaerobic conditions, thereby saving energy and reducing the need for organic additives, making it particularly suitable for wastewater with a low carbon-to-nitrogen (C/N) ratio. nih.govresearchgate.netfrontiersin.org
Researchers have been exploring Feammox in various bioreactor configurations, including:
Anaerobic Sequencing Batch Reactors (ASBRs) bohrium.com
Up-flow Anaerobic Sludge Blanket (UASB) Reactors researchgate.net
Hollow Fiber Membrane Bioreactors (HFMBs) mdpi.com
Constructed Wetlands (CWs) princeton.edufrontiersin.org
Table 1: Research Findings on Feammox-Based Wastewater Treatment
| Reactor Type/Study System | Key Findings | Ammonium (NH₄⁺) Removal Efficiency | Reference |
|---|---|---|---|
| Feammox Bioreactor (Continuous) | Successfully achieved high removal efficiency without organic carbon addition. Fe(III) regeneration was observed. | >97% | nih.gov |
| Anammox-Derived Feammox System | Investigated reducing the high demand for Fe(III) by using anammox sludge as inoculum. | Up to 71.8% (Total Nitrogen) | nih.gov |
| Activated Sludge Enrichment | Demonstrated successful enrichment of a Feammox culture from activated sludge over 42 days. | 31% - 32.2% | mdpi.com |
| Hollow Fiber Membrane Bioreactor (HFMB) | Showed that Feammox bacteria can form biofilms, a key feature for scaling up the process. | 20.4% | mdpi.com |
| Electrified System with Electron Shuttle (AQDS) | Electrification significantly enhanced NH₄⁺ removal by accelerating the Fe(II)/Fe(III) cycle. | 74.3% | bohrium.com |
Interactions with Organic and Inorganic Pollutants in Aquatic and Soil Systems
Ammonium iron(II) sulfate serves as a source of Fe(II), a potent chemical reductant that can interact with and transform a variety of organic and inorganic pollutants in soil and water. tandfonline.comacs.org These interactions are fundamental to natural attenuation processes and are increasingly being harnessed for engineered remediation strategies.
One significant application is the remediation of soil contaminated with hexavalent chromium (Cr(VI)), a toxic and mobile inorganic pollutant. tandfonline.com Ammonium iron(II) sulfate has been proven effective in passivating Cr(VI). tandfonline.comnih.gov The Fe(II) ions reduce the highly toxic Cr(VI) to the much less toxic and less mobile trivalent chromium (Cr(III)), which then precipitates out of the solution as chromium hydroxide (B78521). tandfonline.comtandfonline.com Studies have shown that treatment with ammonium iron(II) sulfate can dramatically decrease the leachability of chromium from contaminated soils. tandfonline.com Furthermore, the ammonium component of the salt can act as a nitrogen fertilizer, providing an additional benefit for soil health. tandfonline.comnih.gov
Table 2: Effectiveness of Ammonium Iron(II) Sulfate in Remediating Cr(VI) Contaminated Soil
| Parameter | Untreated Soil | Treated Soil | Reference |
|---|---|---|---|
| Leached Cr(VI) (mg kg⁻¹) | 347.64 | 6.74 | tandfonline.com |
| Bio-utilizable Cr (% of total Cr) | 59.44% | 0.16% | tandfonline.com |
| Relatively Stable Cr Species (% of total Cr) | 24.92% | 98.38% | tandfonline.comtandfonline.com |
In addition to inorganic contaminants, iron species interact strongly with natural organic matter (NOM), such as humic and fulvic acids, which are ubiquitous in soil and aquatic environments. acs.orgnumberanalytics.com The Fe(II) from ammonium iron(II) sulfate can form complexes with organic ligands present in NOM. numberanalytics.com This complexation can significantly alter the redox reactivity of Fe(II). acs.org For instance, the formation of Fe(II)-organic complexes can either enhance or inhibit the reduction of other pollutants, depending on the specific organic ligands and environmental conditions. acs.org These interactions are critical for the cycling of nutrients and the fate and transport of both organic and inorganic pollutants in the environment. numberanalytics.com
Physical Chemistry and Theoretical Investigations of Ammonium Iron Ii Sulfate
Solution Behavior and Intermolecular Interactions
The interactions of ammonium (B1175870) iron(II) sulfate (B86663) with solvent molecules and with other solute particles in solution are crucial for understanding its chemical behavior in different environments. These interactions are often investigated through the study of volumetric properties.
The apparent molar volume (φv) is a thermodynamic property that provides insight into the volume occupied by a solute in a solution and is sensitive to solute-solvent and solute-solute interactions. Studies on the apparent molar volume of ammonium iron(II) sulfate have been conducted in various solvents, including water and ethylene glycol, at different temperatures to understand these interactions.
In one such study, the densities of solutions of ammonium iron(II) sulfate in distilled water and ethylene glycol were measured at 298.15 K, 303.15 K, and 308.15 K to calculate the apparent molar volume. researchgate.netresearchgate.netscispace.com The results from these studies provide valuable information about the behavior of the salt in these solvents.
Interactive Data Table: Apparent Molar Volume of Ammonium Iron(II) Sulfate in Water
| Temperature (K) | Concentration (mol·kg⁻¹) | Apparent Molar Volume (cm³·mol⁻¹) |
|---|---|---|
| 298.15 | 0.025 | -1147.90 |
| 298.15 | 0.050 | -537.47 |
| 298.15 | 0.075 | -330.12 |
| 298.15 | 0.100 | -222.06 |
| 303.15 | 0.025 | -1159.43 |
| 303.15 | 0.050 | -547.21 |
| 303.15 | 0.075 | -338.83 |
| 303.15 | 0.100 | -229.42 |
| 308.15 | 0.025 | -1170.83 |
| 308.15 | 0.050 | -556.84 |
| 308.15 | 0.075 | -347.45 |
Interactive Data Table: Apparent Molar Volume of Ammonium Iron(II) Sulfate in Ethylene Glycol
| Temperature (K) | Concentration (mol·kg⁻¹) | Apparent Molar Volume (cm³·mol⁻¹) |
|---|---|---|
| 298.15 | 0.025 | -288.58 |
| 298.15 | 0.050 | -123.67 |
| 298.15 | 0.075 | -64.47 |
| 298.15 | 0.100 | -32.68 |
| 303.15 | 0.025 | -326.69 |
| 303.15 | 0.050 | -146.04 |
| 303.15 | 0.075 | -81.07 |
| 303.15 | 0.100 | -46.72 |
| 308.15 | 0.025 | -364.30 |
| 308.15 | 0.050 | -168.03 |
| 308.15 | 0.075 | -97.35 |
The data obtained from apparent molar volume studies can be further analyzed to distinguish between solute-solute and solute-solvent interactions. The experimental slope (Sv) derived from the Masson equation is a key parameter in this analysis.
In aqueous solutions, the Sv values for ammonium iron(II) sulfate are large and positive, which indicates strong solute-solute interactions. researchgate.net This strong attraction between the ions is thought to be the reason for the non-linear behavior of the apparent molar volume at concentrations above 0.1 molal. researchgate.net
Conversely, in ethylene glycol, the solute-solvent interactions are influenced by temperature. At 298.15 K, the interaction is less negative than in water, but it becomes more negative as the temperature increases. researchgate.net This behavior may be due to the formation of a complex between the ethylene glycol molecules and the iron(II) ion. The stability of this complex appears to decrease with increasing temperature, as evidenced by the decrease in solute-solvent interaction. researchgate.net
Magnetic Properties and Electronic Spin States of Iron(II) Centers
The magnetic properties of ammonium iron(II) sulfate are dictated by the electronic configuration of the iron(II) centers. These properties are a direct consequence of the presence of unpaired electrons and are influenced by the chemical environment and temperature.
Iron(II) complexes, such as the [Fe(H₂O)₆]²⁺ octahedra present in ammonium iron(II) sulfate, are typically paramagnetic. aip.org This paramagnetism arises from the presence of unpaired electrons in the d-orbitals of the Fe²⁺ ion. Paramagnetic materials are weakly attracted to an external magnetic field. In contrast, diamagnetic materials are weakly repelled by a magnetic field and have all their electrons paired.
The transition between paramagnetism and diamagnetism in Fe(II) complexes depends on the ligand field strength. Strong-field ligands can force the pairing of d-electrons, leading to a low-spin complex that may be diamagnetic. Conversely, weak-field ligands, such as water in the aquo complex of ammonium iron(II) sulfate, result in a high-spin complex with unpaired electrons, rendering the compound paramagnetic.
The magnetic susceptibility of a material is a measure of how much it will become magnetized in an applied magnetic field. For paramagnetic materials like ammonium iron(II) sulfate, the magnetic susceptibility is temperature-dependent.
Studies on the magnetic susceptibility of ferrous ammonium sulfate at very low temperatures (liquid helium range, 0.95 K to 4.2 K) have shown that it generally follows the Curie-Weiss law at higher temperatures within this range. aip.org The Curie-Weiss law describes the magnetic susceptibility of a paramagnetic material as being inversely proportional to the temperature.
At 4.2 K, the magnetic susceptibility of ferrous ammonium sulfate is approximately (1.45 ± 0.05) x 10⁻³ emu/g, which is consistent with the high-temperature Curie-Weiss law of 9.71 x 10⁻³ / (T + 3.2) emu/g. aip.org However, below 2 K, the susceptibility becomes constant at (1.85 ± 0.05) x 10⁻³ emu/g. aip.org This departure from the Curie-Weiss law at very low temperatures suggests a more complex energy level structure for the Fe²⁺ ion in the crystal lattice. aip.org
Ligand field theory (LFT) provides a robust theoretical framework for understanding the magnetic properties of transition metal complexes like ammonium iron(II) sulfate. openstax.org LFT is an extension of crystal field theory and molecular orbital theory, which describes the interaction between the central metal ion and the surrounding ligands.
In an octahedral complex such as [Fe(H₂O)₆]²⁺, the five d-orbitals of the iron(II) ion are split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The energy difference between these sets is denoted as Δoct.
For the [Fe(H₂O)₆]²⁺ ion in ammonium iron(II) sulfate, water is a weak-field ligand, resulting in a small Δoct. openstax.org The Fe²⁺ ion has a d⁶ electron configuration. According to Hund's rule, the electrons will occupy the orbitals to maximize the total spin. Since Δoct is small, it is energetically more favorable for the electrons to occupy the higher-energy eg orbitals rather than pairing up in the lower-energy t₂g orbitals. This results in a high-spin configuration with four unpaired electrons, leading to the observed paramagnetism of the compound. openstax.org The presence of these unpaired electrons gives rise to a magnetic moment, and the substance is consequently attracted to a magnetic field. openstax.org
Thermal Decomposition Pathways and Stability Analysis
The thermal stability and decomposition of ammonium iron(II) sulfate, also known as Mohr's salt, have been the subject of detailed investigations, revealing a multi-step process that is highly dependent on the experimental conditions, such as the heating rate and the surrounding atmosphere. Thermogravimetric analysis (TGA), often coupled with other techniques like Mössbauer spectroscopy and X-ray diffractometry, has been instrumental in elucidating the complex sequence of reactions that occur upon heating this double salt.
Under non-isothermal conditions in a static air atmosphere, the decomposition of ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O) typically proceeds through several distinct stages. The initial phase involves the loss of its water of crystallization. This dehydration process itself can occur in steps, with the formation of lower hydrates, such as the tetrahydrate and dihydrate, before the anhydrous salt is formed.
Following dehydration, further heating leads to the decomposition of the anhydrous salt. This stage is characterized by the loss of ammonia (B1221849) (NH₃) and the oxidation of the ferrous ion (Fe²⁺) to the ferric state (Fe³⁺). The presence of Fe³⁺ can be detected at temperatures starting around 230°C. Intermediates such as (NH₄)Fe(SO₄)₂ and eventually Fe₂(SO₄)₃ are formed. The final stage of decomposition, occurring at higher temperatures, involves the breakdown of iron(III) sulfate into iron(III) oxide (Fe₂O₃) and sulfur oxides (SO₂ and SO₃).
Kinetic studies of the thermal decomposition under dynamic conditions have shown that the process can be divided into multiple successive temperature stages, each with its own kinetic parameters, including reaction order, activation energy, and pre-exponential factor. Under isothermal conditions, the decomposition is often described by topochemical reaction models.
The table below summarizes the key stages and products identified during the thermal decomposition of ammonium iron(II) sulfate hexahydrate in an air atmosphere.
Table 1: Stages of Thermal Decomposition of Ammonium Iron(II) Sulfate Hexahydrate in Air
| Temperature Range (°C) | Mass Loss | Key Events and Gaseous Products | Solid Intermediate/Final Products |
|---|---|---|---|
| ~100 - 200 | Variable | Loss of water of crystallization (H₂O) | (NH₄)₂Fe(SO₄)₂·nH₂O (n=4, 2, 0) |
| ~200 - 400 | Variable | Loss of ammonia (NH₃), oxidation of Fe²⁺ to Fe³⁺ | (NH₄)Fe(SO₄)₂, Fe₂(SO₄)₃ |
Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate the properties of materials at the atomic and molecular level. For ammonium iron(II) sulfate, these methods can offer insights into its electronic structure, bonding, and behavior in different environments, complementing experimental findings.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies focusing exclusively on ammonium iron(II) sulfate are not extensively reported in publicly available literature, the principles of DFT can be applied to understand its fundamental properties.
For a compound like ammonium iron(II) sulfate, DFT calculations could be employed to:
Determine the optimized crystal structure: By minimizing the total energy of the system, DFT can predict the lattice parameters and atomic positions, which can be compared with experimental data from X-ray diffraction.
Analyze the electronic density of states (DOS): This would reveal the contributions of the iron, ammonium, sulfate ions, and water molecules to the valence and conduction bands, providing insights into the material's electronic properties.
Investigate chemical bonding: Through analysis of the electron density distribution and techniques like the Quantum Theory of Atoms in Molecules (QTAIM), the nature of the ionic and hydrogen bonds within the crystal lattice can be characterized.
Calculate spectroscopic properties: DFT can be used to predict vibrational frequencies (infrared and Raman spectra) and Mössbauer parameters, which can then be compared with experimental spectra to validate the computational model.
In related systems, DFT has been used to study the electronic properties of Tutton's salts, a family of isomorphous double salts to which ammonium iron(II) sulfate belongs. These studies provide a framework for how DFT could be applied to gain a deeper understanding of the electronic structure of Mohr's salt.
Molecular Dynamics Simulations for Solution and Solid-State Behavior
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique can provide detailed information about the dynamic behavior of ammonium iron(II) sulfate in both the solid state and in aqueous solutions.
Solid-State Behavior:
In the solid state, MD simulations could be used to study:
Lattice dynamics: The vibrational modes of the crystal lattice and their dependence on temperature can be investigated.
Thermal expansion: By simulating the system at different temperatures, the coefficient of thermal expansion can be calculated.
Phase transitions: MD simulations can help in understanding the atomistic mechanisms of any temperature- or pressure-induced phase transitions.
Defect properties: The behavior of point defects or impurities within the crystal structure can be modeled.
Solution Behavior:
When ammonium iron(II) sulfate is dissolved in water, it dissociates into its constituent ions: Fe²⁺, NH₄⁺, and SO₄²⁻. MD simulations are particularly well-suited to study the complex interactions in such aqueous solutions. Key areas of investigation would include:
Hydration structure: The arrangement of water molecules around each ion (the hydration shell) can be characterized by calculating radial distribution functions and coordination numbers.
Ion pairing: The formation of solvent-separated and contact ion pairs between the cations and anions can be studied to understand the extent of association in solution.
Transport properties: Diffusion coefficients for each ionic species can be calculated, providing insights into their mobility in the solution.
Dynamics of water molecules: The effect of the dissolved ions on the structure and dynamics of the surrounding water molecules can be quantified.
While specific MD simulation studies on ammonium iron(II) sulfate are not widely available, numerous studies on the aqueous solutions of individual ions like Fe²⁺, NH₄⁺, and SO₄²⁻ provide a strong basis for the development of accurate force fields and simulation protocols for this system.
Future Research Directions and Emerging Applications
Design and Synthesis of Novel Hybrid Materials Incorporating Ammonium (B1175870) Iron(II) Sulfate (B86663)
The role of ammonium iron(II) sulfate is expanding from a simple reagent to a key precursor in the synthesis of sophisticated hybrid materials. Research is focused on creating composite structures where the iron salt contributes to unique magnetic, catalytic, or structural properties.
A notable area of research is the creation of iron-based nanostructures. By simply mixing ammonium iron(II) sulfate with specific enzymes at room temperature, researchers have successfully synthesized superparamagnetic iron and iron oxide nanorods, nanosheets, and nanorings. researchgate.net The protein's structure is critical in directing the morphology of the resulting nanostructure. researchgate.net These enzyme-iron hybrids have demonstrated significant potential as heterogeneous catalysts. researchgate.net
Another promising avenue is the synthesis of iron sulfide-based composites. Ammonium iron(II) sulfate serves as a common and reliable source of Fe²⁺ ions for the co-precipitation of iron sulfide (B99878) (FeS) particles. frontiersin.org These particles can be integrated with carbon-based materials like biochar or carbon nanotubes through methods such as high-temperature reactions, hydrothermal treatment, or ball-milling to create hybrid materials. frontiersin.org These FeS@Carbon composites are being investigated for their enhanced capabilities in environmental remediation. frontiersin.org
Furthermore, the principles of using double salts as precursors are being applied in innovative ways. For instance, a hybrid process utilizing ammonium aluminium sulfate has been developed to selectively recover aluminum and produce high-purity alumina (B75360) from iron-rich clays. researchgate.net This suggests a potential research direction for using ammonium iron(II) sulfate in similar selective precipitation and purification processes for other metals. The development of metal-organic frameworks (MOFs) also presents a significant opportunity. Ammonium iron(II) sulfate can serve as a stable and reliable Fe(II) source for synthesizing novel Fe(II)-based MOFs, which are explored for their catalytic and adsorbent properties. nih.govorientjchem.org
| Hybrid Material Type | Precursors | Synthesis Method | Potential Application | Citation |
| Enzyme-Iron Nanostructures | Ammonium iron(II) sulfate, Enzymes (e.g., Lipase, Tyrosinase) | Mixing at room temperature | Heterogeneous catalysis, Environmental remediation | researchgate.net |
| Iron Sulfide Composites | Ammonium iron(II) sulfate, Sodium sulfide, Carbon materials | Co-precipitation, Hydrothermal treatment, Ball-milling | Wastewater remediation | frontiersin.org |
| Fe(II)-based MOFs | Ammonium iron(II) sulfate, Organic linkers | Hydrothermal synthesis | Catalysis, Pollutant degradation, Gas storage | nih.govnih.gov |
| Doped Photocatalysts | Ammonium iron(II) sulfate, Titanium dioxide | Sol-gel / Doping methods | Visible-light photocatalysis | researchgate.net |
Development of Advanced Analytical Techniques for Trace Analysis and Speciation
Ammonium iron(II) sulfate, or Mohr's salt, is highly valued in analytical chemistry for its stability against air oxidation, making it a preferred primary standard for titrimetry. alphachem.com.auwikipedia.org Future research aims to build upon this foundation by developing more sensitive and specialized analytical methods.
Current advanced applications include its use in conjunction with inductively coupled plasma (ICP) spectrometry for the precise quantitative analysis of elements like ferromanganese and ferrosilicon (B8270449) in metallurgical processes. sigmaaldrich.com It has also been employed in methods to determine trace quantities of selenium(IV) in seawater, highlighting its role in environmental trace analysis. sigmaaldrich.com
The development of new analytical methods is an active area of investigation. For example, spectrophotometric and turbidimetric methods exist for the determination of sulfate ions in water and wastewater, where ammonium iron(II) sulfate can serve as a reference standard. nih.gov Future work could focus on enhancing the selectivity and lowering the detection limits of these methods, potentially by coupling them with novel sensors or using advanced chemometric techniques. The inherent stability of Mohr's salt makes it an ideal candidate for calibrating next-generation electrochemical sensors and for use in automated analytical platforms where long-term reagent stability is crucial.
Sustainable and Circular Economy Considerations in Production and Application
The production of ammonium iron(II) sulfate is being re-evaluated through the lens of sustainability and the circular economy. The traditional linear model of "take-make-dispose" is being challenged by innovative approaches that treat industrial by-products and waste streams as valuable resources.
A key strategy involves industrial symbiosis, where the waste from one industrial process becomes the raw material for another. fertilizerseurope.com For instance, ammonium sulfate is a significant by-product of various industries, including the production of caprolactam and gas scrubbing operations. fertilizerseurope.com Globally, the production of caprolactam alone generates approximately 10 million tons of ammonium sulfate annually. fertilizerseurope.com Simultaneously, ammonia (B1221849) can be recovered from agricultural and municipal wastewater streams and converted into valuable fertilizers like ammonium sulfate, reducing both pollution and the reliance on the energy-intensive Haber-Bosch process. mdpi.comresearchgate.netresearchgate.net
Future research is directed towards integrating these recovered components. The vision is to combine ammonia recovered from wastewater with sulfuric acid derived from industrial off-gases and an iron(II) source from industrial waste, such as steel pickling liquor, to synthesize ammonium iron(II) sulfate. This approach exemplifies a circular economy model by closing multiple resource loops, minimizing waste, and reducing the environmental footprint associated with chemical manufacturing. fertilizerseurope.comnih.gov Life cycle assessments (LCA) have confirmed that recovering nitrogen from waste streams can curb emissions and foster sustainable practices. researchgate.net
| Component | Potential Circular Source | Industry / Process | Citation |
| Ammonia (NH₃) | Wastewater, agricultural digestates | Wastewater Treatment, Farming | mdpi.comresearchgate.net |
| Ammonium Sulfate ((NH₄)₂SO₄) | By-product generation | Caprolactam production, Gas scrubbing | fertilizerseurope.com |
| Iron(II) Sulfate (FeSO₄) | Steel pickling liquor, Titanium dioxide production | Steel Manufacturing, Pigment Industry | fertilizerseurope.com |
Exploration of Undiscovered Catalytic Functions and Reaction Mechanisms
While the use of iron salts in catalysis is well-known, particularly in Fenton chemistry, researchers are uncovering novel and more nuanced catalytic roles for ammonium iron(II) sulfate. These investigations span green chemistry, advanced oxidation processes, and the synthesis of complex organic molecules.
In the realm of organic synthesis, ammonium iron(II) sulfate has been shown to be an efficient, water-mediated catalyst for producing bis(indolyl)methanes, offering a sustainable alternative to conventional methods. sigmaaldrich.com More advanced applications include its use as a precursor for enzyme-iron hybrid nanostructures that act as heterogeneous catalysts in reactions like chemoselective hydrogenation and carbon-carbon bond formation. researchgate.net
A significant area of future research lies in advanced oxidation processes (AOPs). The classic Fe(II)/peroxide system is being refined. For example, adding hydroxylamine (B1172632) to the Fe(II)/peroxymonosulfate (PMS) process has been found to accelerate the regeneration of Fe(II) from Fe(III), boosting the degradation of organic pollutants. Furthermore, recent studies have challenged the long-held belief that hydroxyl radicals are the sole reactive species in these systems. There is growing evidence for the formation of a powerful, more selective oxidant, the aqueous iron(IV)–oxo complex (Fe(IV)O²⁺), in Fe(II)-based AOPs. acs.org Understanding the mechanisms by which ammonium iron(II) sulfate can promote the generation of this Fe(IV) species and characterizing its reactivity is a key frontier in environmental chemistry.
| Catalytic Application | Reaction System | Key Research Finding | Citation |
| Green Organic Synthesis | Water-mediated reaction | Efficiently catalyzes the synthesis of bis(indolyl)methanes. | sigmaaldrich.com |
| Heterogeneous Catalysis | Enzyme-iron hybrid nanostructures | Catalyzes chemoselective hydrogenation and C-C bond formation. | researchgate.net |
| Enhanced Fenton-like Process | Fe(II)/Peroxymonosulfate (PMS) with Hydroxylamine | Accelerates the Fe(III) to Fe(II) cycle, improving pollutant degradation. | |
| Advanced Oxidation | Fe(II)-activated peroxides | Formation of highly reactive and selective iron(IV)–oxo complexes. | acs.org |
| Persulfate Activation | Fe(II)-based MOFs | MOFs synthesized from Fe(II) sources act as efficient persulfate activators. | nih.gov |
Role of Ammonium Iron(II) Sulfate in Next-Generation Environmental Technologies
Ammonium iron(II) sulfate is poised to become a critical component in the development of next-generation environmental technologies designed to address pressing pollution challenges. rand.org Its applications are moving beyond conventional wastewater treatment into more sophisticated and efficient remediation strategies.
The most prominent role is in Advanced Oxidation Processes (AOPs), which use highly reactive radicals to mineralize persistent organic pollutants. researchgate.netmdpi.com Ammonium iron(II) sulfate is a fundamental reagent for generating hydroxyl radicals in the Fenton process. ucentral.edu.comdpi.com Future-facing research in this area includes the development of heterogeneous Fenton-like systems, where iron catalysts are immobilized on polymer supports to improve reusability and reduce iron sludge. nih.gov Bimetallic Fenton-like systems, which use a second metal to accelerate the regeneration of Fe(II), are also being explored to enhance efficiency. mdpi.com
A particularly innovative application is in visible-light photocatalysis. Researchers have synthesized an iron, nitrogen, and sulfur-doped titanium dioxide (Fe/N/S-doped TiO₂) photocatalyst using ammonium iron(II) sulfate as the dopant source. researchgate.net This novel material demonstrated a remarkable eight-fold increase in the degradation of the priority pollutant 4-chlorophenol (B41353) compared to commercial TiO₂, achieving 99.2% removal under visible light. researchgate.net The photocatalyst also showed excellent stability over multiple cycles, making it a promising technology for sustainable water treatment. researchgate.net
The synthesis of novel adsorbent materials for pollutant removal is another key area. Iron-based materials, including iron sulfide composites and metal-organic frameworks (MOFs) synthesized using ammonium iron(II) sulfate as a precursor, are being designed to remove a wide range of contaminants from water. frontiersin.orgorientjchem.org These materials leverage the high surface area and specific binding sites of the iron centers to achieve efficient environmental remediation. frontiersin.orgnih.gov
| Technology | Specific Application | Performance Highlight | Citation |
| Advanced Oxidation Process (AOP) | Degradation of 4-chlorophenol | 99.2% removal achieved with synthesized Fe/N/S-doped TiO₂ catalyst. | researchgate.net |
| Visible-Light Photocatalysis | Degradation of organic pollutants (e.g., 4-chlorophenol) | Eight-fold increase in degradation rate compared to commercial TiO₂. | researchgate.net |
| Fenton-like Reactions | Degradation of tannery wastewater pollutants | Use of nanoscale zero-valent iron (nZVI) with an iron salt source shows significant effects on microbial community structure during remediation. | ucentral.edu.co |
| Novel Adsorbents (MOFs) | Degradation of sulfamethoxazole | Fe(II)MOFs effectively activate persulfate to degrade >97% of the contaminant. | nih.gov |
| Hybrid Catalysts | Remediation of organic pollutants | Enzyme-iron hybrid nanostructures show excellent results in environmental remediation processes. | researchgate.net |
Q & A
Q. How can researchers prepare high-purity ammonium iron(II) sulfate hexahydrate for analytical applications?
Methodological Answer:
- Dissolve equimolar amounts of ferrous sulfate heptahydrate (FeSO₄·7H₂O) and ammonium sulfate ((NH₄)₂SO₄) in warm deionized water (~60–70°C).
- Add a small volume of dilute sulfuric acid to prevent Fe²⁺ oxidation and maintain pH < 2.
- Cool the solution to 0°C to crystallize the product. Filter the crystals, wash with cold ethanol or acetone to remove impurities, and dry in a desiccator under inert gas (e.g., N₂) to minimize oxidation .
- Verify purity via X-ray diffraction (XRD) or redox titration (e.g., with KMnO₄) .
Q. What are the standard protocols for preparing Fe(II) calibration solutions using ammonium iron(II) sulfate?
Methodological Answer:
- Weigh 3.9214 g of ammonium iron(II) sulfate hexahydrate (MW 392.14 g/mol) and dissolve in 1 L of 0.1 M sulfuric acid to prepare a 0.01 M Fe²⁺ stock solution.
- Acidic conditions (pH 1–2) prevent oxidation to Fe³⁺. Store in amber glassware under nitrogen to avoid photochemical degradation .
- Validate concentration via redox titration with potassium permanganate (KMnO₄) under acidic conditions, monitoring the endpoint by persistent pink coloration .
Q. What storage conditions optimize the stability of ammonium iron(II) sulfate in laboratory settings?
Methodological Answer:
- Store in airtight, opaque containers at 15–25°C, with desiccants (e.g., silica gel) to minimize humidity-induced oxidation.
- Monitor Fe³⁺ content periodically using thiocyanate colorimetry (red complex at 447 nm) or ICP-OES .
- For long-term stability, aliquot solutions into vials under argon and freeze at -20°C .
Advanced Research Questions
Q. How to design redox titration experiments using ammonium iron(II) sulfate as a reducing agent?
Methodological Answer:
- Example: Quantify dissolved oxygen (DO) in water via the Winkler method.
- Add MnSO₄ and alkaline KI to the sample, followed by H₂SO₄ to release I₂.
- Titrate liberated I₂ with standardized ammonium iron(II) sulfate until the solution transitions from blue (starch indicator) to colorless .
- Critical Parameters:
- Maintain acidic conditions (H₂SO₄) to stabilize Fe²⁺ and prevent side reactions.
- Use phosphoric acid to mask Fe³⁺ interference by forming colorless [Fe(PO₄)₂]³⁻ complexes, sharpening the endpoint .
Q. How to mitigate Fe(III) contamination in quantitative Fe(II) analyses?
Methodological Answer:
- Pre-Treatment: Add 0.1% hydroquinone or ascorbic acid to reduce Fe³⁺ to Fe²⁺ before analysis .
- Separation: Use ion-exchange chromatography (e.g., Dowex 50W-X8 resin) to isolate Fe²⁺ from Fe³⁺ .
- Validation: Cross-check results with ICP-MS or spectrophotometric methods (e.g., 1,10-phenanthroline complex at 510 nm) .
Q. What methodologies enable the use of ammonium iron(II) sulfate in synthesizing iron-based nanomaterials?
Methodological Answer:
- Iron Oxide Nanoparticles:
- Mix 0.1 M ammonium iron(II) sulfate with NaOH under nitrogen to precipitate Fe(OH)₂.
- Oxidize under controlled O₂ flow to form magnetite (Fe₃O₄) or hematite (α-Fe₂O₃) .
- Doping Applications:
- Incorporate Fe²⁺ into perovskite structures (e.g., LaFeO₃) via sol-gel synthesis, using citric acid as a chelating agent .
Q. How to resolve discrepancies in iron quantification between gravimetric and volumetric methods?
Methodological Answer:
- Error Sources:
- Oxidation during sample preparation (addressable via inert-atmosphere handling).
- Interference from Mn²⁺, Cu²⁺, or organic ligands (mitigated by masking agents like F⁻ or EDTA) .
- Calibration: Use NIST-traceable standards for both methods.
- Statistical Analysis: Apply Bland-Altman plots to assess systematic bias between methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
